molecular formula C4H6O10S4 B14327579 2,3-Bis(sulfosulfanyl)butanedioic acid CAS No. 111728-41-7

2,3-Bis(sulfosulfanyl)butanedioic acid

Cat. No.: B14327579
CAS No.: 111728-41-7
M. Wt: 342.4 g/mol
InChI Key: BPHJUSZFBANKMG-UHFFFAOYSA-N
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Description

2,3-Bis(sulfosulfanyl)butanedioic acid is an organic compound with the molecular formula C4H6O6S2 It is a dicarboxylic acid derivative with two sulfosulfanyl groups attached to the butanedioic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(sulfosulfanyl)butanedioic acid typically involves the introduction of sulfosulfanyl groups to a butanedioic acid derivative. One common method involves the reaction of butanedioic acid with sulfur-containing reagents under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(sulfosulfanyl)butanedioic acid undergoes various chemical reactions, including:

    Oxidation: The sulfosulfanyl groups can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfosulfanyl groups to thiol groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfosulfanyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted butanedioic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Bis(sulfosulfanyl)butanedioic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biological systems and as a biochemical probe.

    Medicine: Explored for its therapeutic potential and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Bis(sulfosulfanyl)butanedioic acid involves its interaction with molecular targets through its sulfosulfanyl groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved may include enzyme inhibition, modulation of signaling pathways, and alteration of cellular redox states.

Comparison with Similar Compounds

Similar Compounds

    2,3-Bis(sulfanyl)butanedioic acid: Similar structure but with thiol groups instead of sulfosulfanyl groups.

    Butanedioic acid: The parent compound without any sulfur-containing groups.

    2,3-Dimercaptosuccinic acid: Contains two thiol groups and is used as a chelating agent.

Uniqueness

2,3-Bis(sulfosulfanyl)butanedioic acid is unique due to the presence of sulfosulfanyl groups, which impart distinct chemical reactivity and potential applications compared to its analogs. The sulfosulfanyl groups enhance its ability to participate in redox reactions and form covalent bonds with biomolecules, making it valuable in various research and industrial applications.

Properties

CAS No.

111728-41-7

Molecular Formula

C4H6O10S4

Molecular Weight

342.4 g/mol

IUPAC Name

2,3-bis(sulfosulfanyl)butanedioic acid

InChI

InChI=1S/C4H6O10S4/c5-3(6)1(15-17(9,10)11)2(4(7)8)16-18(12,13)14/h1-2H,(H,5,6)(H,7,8)(H,9,10,11)(H,12,13,14)

InChI Key

BPHJUSZFBANKMG-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)SS(=O)(=O)O)(C(=O)O)SS(=O)(=O)O

Origin of Product

United States

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